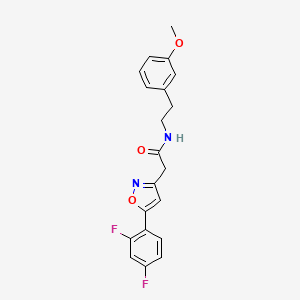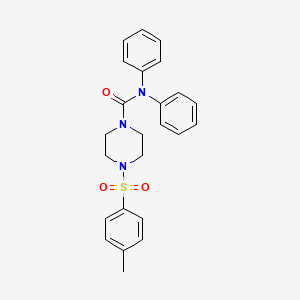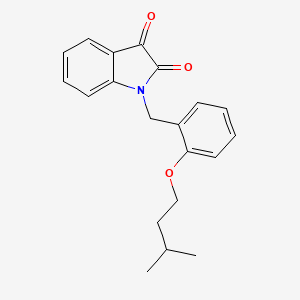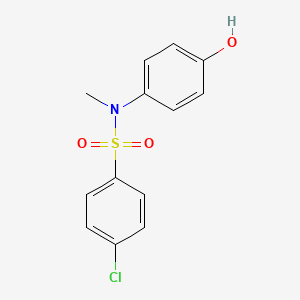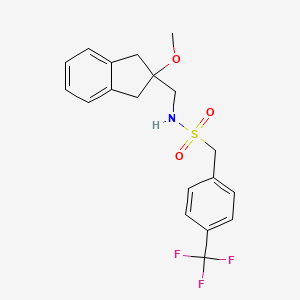![molecular formula C22H19NO4 B2724344 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 379726-67-7](/img/structure/B2724344.png)
3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid” is a chemical compound with the molecular formula C22H19NO4. It has a molecular weight of 361.39 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H19NO4/c1-26-18-10-7-13 (12-19 (18)27-2)11-14-8-9-16-20 (22 (24)25)15-5-3-4-6-17 (15)23-21 (14)16/h3-7,10-12H,8-9H2,1-2H3, (H,24,25)/b14-11+ . This code provides a detailed description of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
A notable application of structurally similar compounds involves the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which have been tested for cytotoxic activity against various cancer cell lines. These compounds, including derivatives with dimethoxyphenyl groups, have shown potent cytotoxic effects, with some demonstrating significant activity in vivo against mouse models of colon tumors (Deady et al., 2003).
Fluorescence Derivatization Reagent
Another application is in analytical chemistry, where derivatives with similar structural features have been used as highly sensitive fluorescence derivatization reagents for primary, secondary, and tertiary alcohols in high-performance liquid chromatography (HPLC). This enables the detection of alcohols at very low concentrations, optimizing reaction conditions for various analytes (Yamaguchi et al., 1987).
Chemical Synthesis of Natural Products
Compounds with the dimethoxyphenyl group play a role in the synthesis of natural products, such as maculosidine and pteleine. These syntheses involve multiple steps, including condensation, methylation, and cyclodebenzylation, demonstrating the compound's utility in complex organic syntheses and the production of natural product analogs with potential biological activities (Sekiba, 1973).
Large-Scale Pharmaceutical Synthesis
Additionally, these compounds are intermediates in the large-scale synthesis of pharmaceuticals. For example, the synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester showcases the application of similar compounds in producing pharmaceutically active compounds efficiently and on a large scale (Bänziger et al., 2000).
Mutagenesis and Carcinogenesis Studies
Research has also explored the mutagenic and carcinogenic potential of heterocyclic amines, including those structurally related to the compound , assessing their DNA adduct formation and implications for mutagenesis and carcinogenesis. This research provides insights into the mechanisms of action of potential carcinogens and their interactions with DNA (Schut & Snyderwine, 1999).
Safety and Hazards
Propiedades
IUPAC Name |
(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-26-18-10-7-13(12-19(18)27-2)11-14-8-9-16-20(22(24)25)15-5-3-4-6-17(15)23-21(14)16/h3-7,10-12H,8-9H2,1-2H3,(H,24,25)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWSNYABEWGWGX-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\CCC3=C(C4=CC=CC=C4N=C23)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
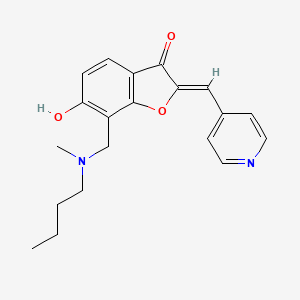
![1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone](/img/structure/B2724263.png)


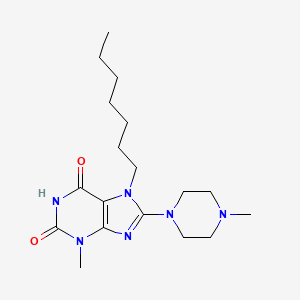
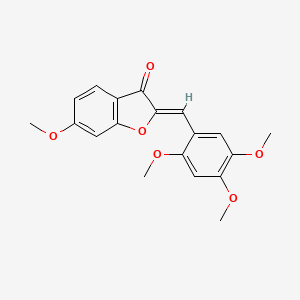

![3-chloro-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2724270.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)acetamide](/img/structure/B2724271.png)
